![molecular formula C14H12N4OS2 B1242135 4-{[(E)-(3-甲氧基苯基)亚甲基]氨基}-5-(2-噻吩基)-4H-1,2,4-三唑-3-硫醇 CAS No. 477863-28-8](/img/structure/B1242135.png)

4-{[(E)-(3-甲氧基苯基)亚甲基]氨基}-5-(2-噻吩基)-4H-1,2,4-三唑-3-硫醇

描述

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives often involves multi-step processes starting from basic aromatic compounds or acids. For example, in one study, the synthesis involved the esterification of 4-amino benzoic acid, followed by a series of reactions including treatment with hydrazine hydrate, ethanolic KOH, and CS2, leading to the formation of the triazole derivative (Rajurkar, Deshmukh, & Sonawane, 2016).

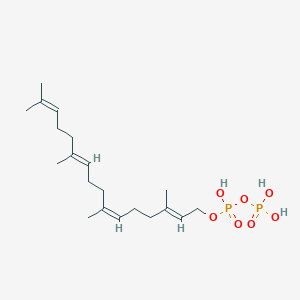

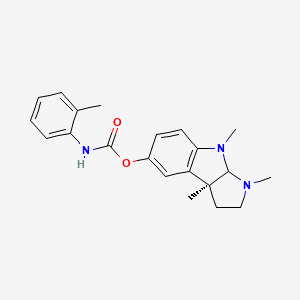

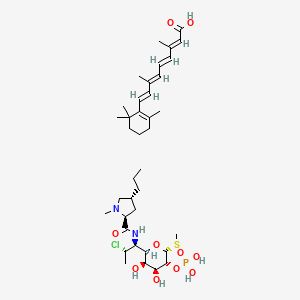

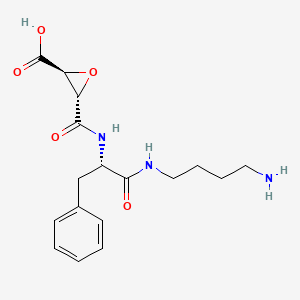

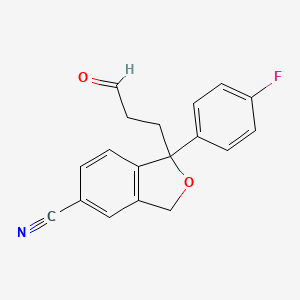

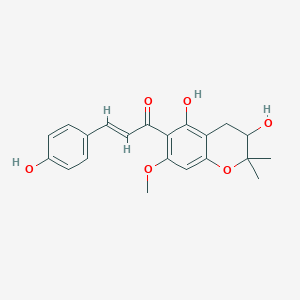

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, often substituted with various groups. X-ray crystallography is commonly used to analyze these structures, revealing details about bond lengths, angles, and molecular conformations. For example, one study analyzed the crystal structure of a related compound, identifying key structural features (Ding et al., 2008).

Chemical Reactions and Properties

1,2,4-triazole derivatives undergo various chemical reactions, including alkylation, cyclization, and condensation with aldehydes. These reactions are often employed to synthesize derivatives with specific desired properties. For instance, alkylation and cyclization reactions were used to synthesize compounds with anti-inflammatory activity (Labanauskas et al., 2004).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and crystal structure, are key for their applications. These properties are generally determined using spectroscopic methods and crystallography. For example, a study on a related triazole compound examined its crystal properties using X-ray diffraction (Zhou et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activity, are essential in determining the applications of 1,2,4-triazole derivatives. Spectroscopic and computational studies often reveal these properties. For instance, a study on 4AHT, a similar triazole compound, used density functional theory to analyze its reactivity and potential biological activities (Srivastava et al., 2016).

科学研究应用

医药化学:潜在的抗菌剂

该化合物属于1,2,4-三唑硫酮类,这类化合物以其抗菌特性而闻名 。研究表明,可以合成1,2,4-三唑硫酮的衍生物,并测试其对各种细菌和真菌菌株的功效。噻吩和甲氧基苯基基团的存在可能有助于该化合物的潜在生物活性,使其成为进一步药物开发和作为抗菌剂进行测试的候选者。

未来方向

作用机制

Mode of Action

Given its structural similarity to other thiazole derivatives, it may interact with its targets through similar mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Thiazole derivatives, in general, have been found to impact a variety of biological pathways, including those involved in antimicrobial, antifungal, and antiviral activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.

属性

IUPAC Name |

4-[(E)-(3-methoxyphenyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c1-19-11-5-2-4-10(8-11)9-15-18-13(16-17-14(18)20)12-6-3-7-21-12/h2-9H,1H3,(H,17,20)/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIGEMBNADNKAK-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[maltolato]oxovanadium[IV]](/img/structure/B1242065.png)